

A Comprehensive Technical Guide to Demethoxyfumitremorgin C from *Aspergillus fumigatus*

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Compound of Interest

Compound Name: Demethoxyfumitremorgin C

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For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a technical overview of **Demethoxyfumitremorgin C** (DFT), a bioactive secondary metabolite produced by the fungus *Aspergillus fumigatus*. It details the compound's biosynthesis, chemical characteristics, and biological activities, with a focus on its potential applications in drug development. This document also includes detailed experimental protocols and summarizes the genetic underpinnings of DFT production.

Introduction to *Aspergillus fumigatus* and its Secondary Metabolites

Aspergillus fumigatus is a ubiquitous saprophytic fungus that plays a crucial role in nutrient cycling. However, it is also an opportunistic human pathogen, capable of causing a range of diseases, particularly in immunocompromised individuals. A key feature of *A. fumigatus* is its complex secondary metabolism, which produces a diverse array of bioactive compounds. These secondary metabolites are not essential for primary growth but are thought to play roles in virulence and adaptation. The genome of *A. fumigatus* contains numerous gene clusters responsible for the production of these compounds, including polyketide synthases, non-ribosomal peptide synthetases, and dimethylallyl tryptophan synthases.^[1] One such cluster, the *ftm* gene cluster, is responsible for the biosynthesis of a class of indole alkaloids, including **Demethoxyfumitremorgin C**.^{[2][3]}

Demethoxyfumitremorgin C: Chemical and Physical Properties

Demethoxyfumitremorgin C is a mycotoxigenic indole alkaloid characterized by a complex organic heteropentacyclic structure.[4] It is a derivative of fumitremorgin C, lacking the methoxy group at the 9-position.[4]

Table 1: Physicochemical Properties of **Demethoxyfumitremorgin C**

Property	Value
Molecular Formula	C ₂₁ H ₂₃ N ₃ O ₂ [5][6][7]
Molecular Weight	349.43 g/mol [6][7]
Monoisotopic Mass	349.17902698 Da[4]
Appearance	Solid
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[8]

Biosynthesis of Demethoxyfumitremorgin C

The biosynthesis of **Demethoxyfumitremorgin C** is a multi-step process orchestrated by enzymes encoded by the *ftm* gene cluster in *Aspergillus fumigatus*. [9] The pathway begins with the condensation of L-tryptophan and L-proline to form brevianamide F, a reaction catalyzed by the non-ribosomal peptide synthetase FtmA. [9][10] Brevianamide F then undergoes prenylation by the prenyltransferase FtmB (FtmPT1) to yield tryprostatin B. [9] A series of modifications catalyzed by cytochrome P450 monooxygenases, including FtmC, FtmE, and FtmG, and a putative methyltransferase FtmD, convert tryprostatin B through several intermediates to fumitremorgin C. [9][11] The final step to **Demethoxyfumitremorgin C** involves the action of the enzyme FtmE. [11]



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Caption: Biosynthetic pathway of **Demethoxyfumitremorgin C**.

Biological Activities and Potential Applications

Demethoxyfumitremorgin C exhibits a range of biological activities, making it a compound of interest for drug development.

Table 2: Summary of Biological Activities of **Demethoxyfumitremorgin C**

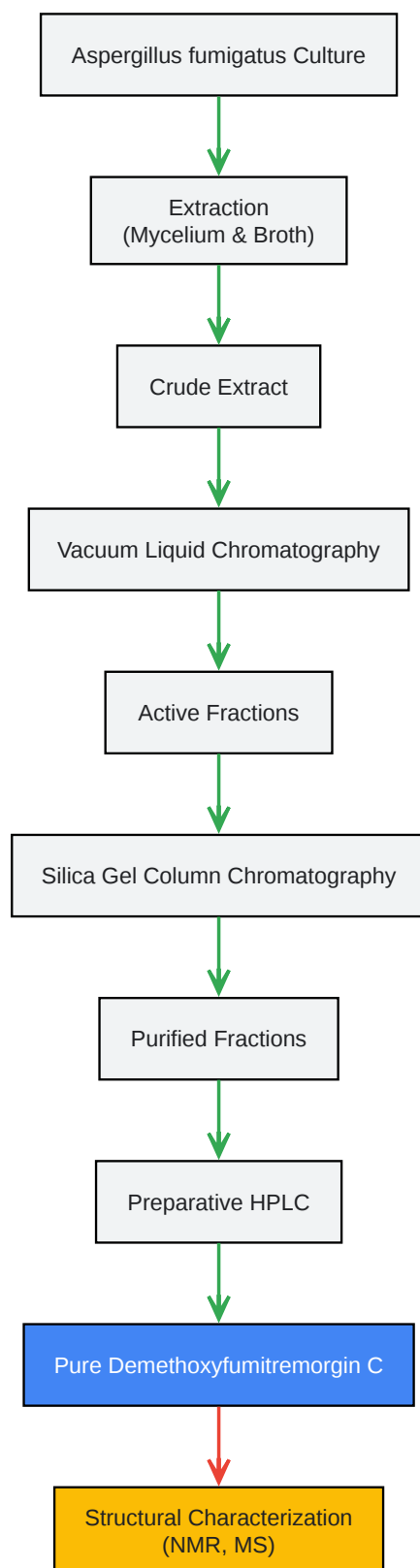
Activity	Target/Model System	Key Findings
Cytotoxicity	PC3 human prostate cancer cells	Induces apoptosis by activating caspase-3, -8, and -9, leading to PARP cleavage. [7] [12]
Antiviral Activity	Human Coronavirus NL63 (HCoV-NL63)	While not directly tested, related phenolic acid constituents of plant extracts have shown antiviral activity against HCoV-NL63 by inhibiting virus attachment and replication. [13] Further investigation into DFT's specific antiviral properties is warranted.
Nematicidal Activity	Root-knot nematodes (Meloidogyne spp.)	Plant-derived extracts containing various secondary metabolites have demonstrated nematicidal activity. [14] [15] The potential of DFT in this area requires further research.

The primary mechanism of its anticancer activity in prostate cancer cells is the induction of apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.[8] This suggests its potential as a therapeutic agent for treating advanced prostate cancer.[8]

Experimental Protocols

- Strain: *Aspergillus fumigatus* (e.g., marine-derived strains).
- Media: Potato Dextrose Agar (PDA) or Czapek-Dox broth.
- Incubation: Cultivate in stationary culture at 28-30°C for 14-21 days in the dark.
- Extraction:
 - Harvest the fungal mycelium and culture broth.
 - Homogenize and extract the mycelium with an organic solvent such as ethyl acetate or methanol.
 - Perform a liquid-liquid extraction of the culture filtrate with ethyl acetate.
 - Combine the organic extracts and evaporate under reduced pressure to obtain a crude extract.
- Initial Fractionation: Subject the crude extract to vacuum liquid chromatography (VLC) on silica gel, eluting with a gradient of n-hexane and ethyl acetate.
- Column Chromatography: Further purify the active fractions using silica gel column chromatography with a step-gradient of chloroform and methanol.
- Preparative HPLC: Achieve final purification using reversed-phase preparative High-Performance Liquid Chromatography (HPLC) with a methanol-water or acetonitrile-water gradient.
- Spectroscopy:
 - NMR: Determine the structure using 1D (^1H , ^{13}C) and 2D (COSY, HSQC, HMBC) Nuclear Magnetic Resonance spectroscopy.

- Mass Spectrometry: Obtain the molecular weight and formula using High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).
- Chromatography:
 - TLC: Monitor fractions using Thin-Layer Chromatography on silica gel plates, visualized under UV light and with staining reagents.
 - HPLC: Assess purity using analytical HPLC with a photodiode array (PDA) detector.



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Caption: General experimental workflow for isolation and characterization.

Genomics and Regulation

The production of **Demethoxyfumitremorgin C** is tightly regulated at the genetic level. The genes responsible for its biosynthesis are organized in the *ftm* biosynthetic gene cluster.[3] The expression of this cluster is controlled by various factors, including developmental regulators and environmental cues. The global regulator *LaeA* is known to influence the expression of many secondary metabolite gene clusters in *Aspergillus* species, including those responsible for fumitremorgin production.[1] Understanding the regulatory networks governing the *ftm* cluster is crucial for optimizing the production of **Demethoxyfumitremorgin C** through metabolic engineering approaches.

Conclusion and Future Directions

Demethoxyfumitremorgin C is a promising natural product with significant potential for development as a therapeutic agent, particularly in the field of oncology. Further research is needed to fully elucidate its mechanism of action, explore its efficacy in *in vivo* models, and investigate its potential against other diseases. The detailed understanding of its biosynthesis and genetic regulation opens avenues for synthetic biology approaches to enhance its production and generate novel analogs with improved pharmacological properties.

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